7,8-diethoxy-4-methyl-2H-chromen-2-one
Description
7,8-Diethoxy-4-methyl-2H-chromen-2-one is a coumarin derivative characterized by ethoxy groups at positions 7 and 8, a methyl group at position 4, and a lactone ring forming the 2H-chromen-2-one backbone. Coumarins are renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
CAS No. |
40713-24-4 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
7,8-diethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O4/c1-4-16-11-7-6-10-9(3)8-12(15)18-13(10)14(11)17-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
MQEWGRPQDIUPMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)C)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key analogues and their distinguishing features:
Key Comparisons
Ethoxy vs. Methoxy Groups
- Electronic Effects: Ethoxy groups are stronger electron donors than methoxy, which may influence reactivity in electrophilic substitution or binding to biological targets .
Methyl vs. Phenyl Substitution
- Steric Effects : The 4-methyl group in the target compound reduces steric hindrance compared to 4-phenyl derivatives (e.g., 4-phenyl-7,8-dihydroxy-2H-chromen-2-one), facilitating interactions with enzymes or receptors .
- Biological Activity : Phenyl-substituted coumarins often exhibit enhanced anticancer activity due to π-π stacking with biomolecules, whereas methyl groups may prioritize metabolic stability .
Hydroxy vs. Alkoxy Substitutions
- Solubility and Reactivity : Hydroxy-substituted analogues (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) are more polar and prone to oxidation, whereas alkoxy groups (e.g., ethoxy) improve stability and prolong half-life .
- Antimicrobial Efficacy : Alkoxy derivatives generally show broader-spectrum antimicrobial activity compared to hydroxylated variants, likely due to reduced hydrogen bonding with microbial efflux pumps .
Amino-Functionalized Analogues
- This highlights the role of amine groups in modulating enzyme specificity .
Structural Characterization
- X-ray crystallography data for related compounds (e.g., monoclinic P2₁/c space group for 7,7-dimethyl-2-methylamino-4-(4-methylphenyl)-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one ) reveal planar chromene rings with substituents influencing packing patterns. Ethoxy groups in the target compound are expected to adopt staggered conformations to minimize steric clashes.
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